
1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one, also known as 2-FA, is a chemical compound that belongs to the class of substituted cathinones. It is a synthetic stimulant that has gained popularity in recent years due to its psychoactive effects.
Mecanismo De Acción
The mechanism of action of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one involves the inhibition of dopamine reuptake and the release of norepinephrine. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulation of the central nervous system. The exact mechanism of action is not fully understood, but it is believed to involve the binding of the compound to the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to feelings of euphoria, increased energy, and decreased appetite. Prolonged use of the compound can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one has several advantages for lab experiments, including its potency, selectivity, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a challenging compound to work with. It is important to handle the compound with caution and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for the study of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one. One area of research is the development of new analogs with improved pharmacological properties. Another area of research is the investigation of the long-term effects of the compound on the brain and body. Additionally, the potential therapeutic applications of the compound in the treatment of psychiatric and neurological disorders warrant further investigation.
Conclusion
In conclusion, 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one is a synthetic stimulant that has gained popularity in recent years. Its mechanism of action involves the inhibition of dopamine reuptake and the release of norepinephrine, leading to increased levels of these neurotransmitters in the brain. The compound has several advantages for lab experiments, but its psychoactive effects and potential for abuse make it a challenging compound to work with. Future research should focus on the development of new analogs with improved pharmacological properties and the investigation of the long-term effects of the compound on the brain and body.
Métodos De Síntesis
The synthesis of 1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one involves the reaction between 2-fluoropropiophenone and azepane in the presence of a reducing agent such as lithium aluminum hydride or sodium borohydride. The reaction takes place in anhydrous conditions and results in the formation of a white crystalline powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
1-(Azepan-1-yl)-3-(2-fluorophenyl)propan-1-one has been studied extensively in the field of neuroscience and pharmacology. It has been shown to act as a potent dopamine reuptake inhibitor and norepinephrine releasing agent, leading to increased levels of these neurotransmitters in the brain. This mechanism of action is similar to that of other stimulants such as cocaine and amphetamines.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-3-(2-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO/c16-14-8-4-3-7-13(14)9-10-15(18)17-11-5-1-2-6-12-17/h3-4,7-8H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQFYOPMHONRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7506809.png)
![3,3-Dimethyl-1-[4-(2-methylpropanoyl)piperazin-1-yl]butan-1-one](/img/structure/B7506813.png)
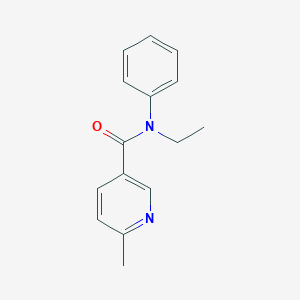


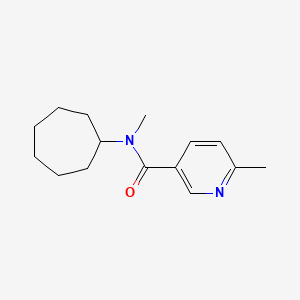
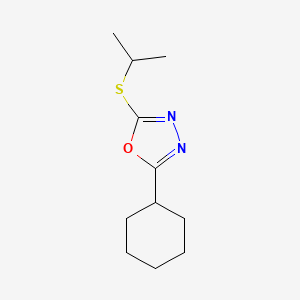


![6-[(2,6-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7506843.png)
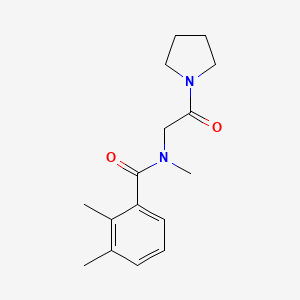
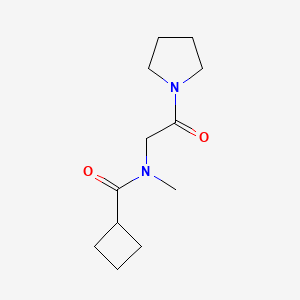
![[4-(2-Chloroprop-2-enyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7506884.png)
![5-Bromo-1-[2-oxo-2-(piperidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7506886.png)